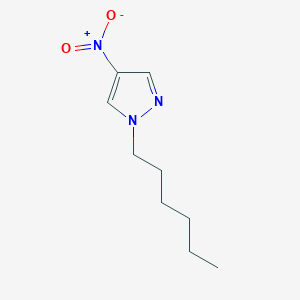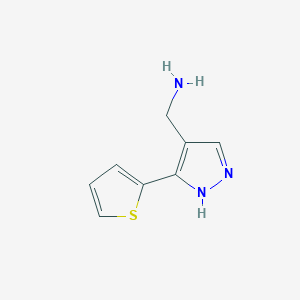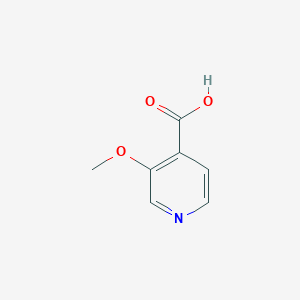
(E)-3,4,5,5,5-pentafluoropent-3-enoic acid
Overview
Description
The description of a compound typically includes its molecular formula, structure, and the type of compound it is (e.g., organic, inorganic, acid, base, etc.). It may also include the compound’s role or use in industry or research .
Synthesis Analysis
Synthesis analysis involves understanding the methods used to create the compound. This can include the raw materials used, the type of reaction (e.g., addition, substitution), the conditions required (e.g., temperature, pressure), and any catalysts used .Molecular Structure Analysis
Molecular structure analysis involves understanding the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. It includes understanding the reactants and products, the type of reaction (e.g., redox, acid-base), and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include reactivity, flammability, and preferred types of reactions .Scientific Research Applications
Gene Regulation
(E)-3,4,5,5,5-pentafluoropent-3-enoic acid can be used to modify nucleic acids, which are crucial in gene regulation. By altering the nucleic acid sequences, this compound can potentially influence the expression of genes, which is fundamental in understanding genetic disorders and developing gene therapies .
Biosensing
This compound’s ability to interact with biological molecules makes it a candidate for developing biosensors. These sensors could detect ions, small molecules, proteins, and cells, with applications ranging from medical diagnostics to environmental monitoring .
Drug Delivery
The chemical structure of (E)-3,4,5,5,5-pentafluoropent-3-enoic acid allows it to be used in the creation of nanocarriers for drug delivery. Its properties could help in the transport and controlled release of therapeutic agents at specific sites within the body .
DNA Nanotechnology
The compound can be utilized in DNA nanotechnology, where it may help in the self-assembly of DNA into nanostructures. These structures have applications in creating more stable and efficient delivery systems for drugs and genetic material .
Disease Diagnosis
Modifying nucleic acids with this compound could improve the accuracy and sensitivity of diagnostic tests for various diseases. It could be particularly useful in the early detection of genetic disorders .
Bird Sex Determination
In avian research, determining the sex of birds can be challenging. (E)-3,4,5,5,5-pentafluoropent-3-enoic acid could be used to enhance DNA-based tests for more reliable and quicker sex determination, aiding in conservation and breeding programs .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(E)-3,4,5,5,5-pentafluoropent-3-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F5O2/c6-2(1-3(11)12)4(7)5(8,9)10/h1H2,(H,11,12)/b4-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXLSCUIGXWSTAC-DUXPYHPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=C(C(F)(F)F)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(/C(=C(/C(F)(F)F)\F)/F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3,4,5,5,5-pentafluoropent-3-enoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Chloro-N-(4-chloro-2-methylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1384812.png)










![3-Imidazo[1,2-a]pyridin-2-ylpropanoic acid](/img/structure/B1384831.png)

